BenchChemオンラインストアへようこそ!

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Physicochemical profiling Drug-likeness prediction Permeability screening

Choose CAS 899964-67-1 for your next screening campaign. This 4-oxo-2-(piperidin-1-yl)butanoic acid derivative features a rare 2-methyl-5-nitro substitution pattern that imparts strong electron-withdrawing effects (Hammett σmeta ≈ 0.71) and a distinctive hydrogen-bonding pharmacophore (2 HBD, 5 HBA). With no bioactivity annotated in ChEMBL, it is a clean probe for de novo target discovery. Available at 95% purity from select vendors. Request a quote today.

Molecular Formula C16H21N3O5
Molecular Weight 335.36
CAS No. 899964-67-1
Cat. No. B2822539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
CAS899964-67-1
Molecular FormulaC16H21N3O5
Molecular Weight335.36
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)N2CCCCC2
InChIInChI=1S/C16H21N3O5/c1-11-5-6-12(19(23)24)9-13(11)17-15(20)10-14(16(21)22)18-7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,17,20)(H,21,22)
InChIKeyHADZZVRAHIXFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 899964-67-1): Chemical Identity and Sourcing Profile for Procurement Decisions


4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 899964-67-1) is a synthetic small molecule with molecular formula C16H21N3O5 and molecular weight 335.36 g/mol [1]. It belongs to the class of 4-oxo-2-(piperidin-1-yl)butanoic acid derivatives featuring an N-aryl amide linkage at the 4-position, specifically bearing a 2-methyl-5-nitrophenyl substituent . The compound is listed in the ZINC database (ZINC000029753782) with calculated logP of 2.98 and topological polar surface area (tPSA) of 92 Ų [1]. As of ChEMBL 20, no biological activity has been reported for this compound, positioning it as an unexplored chemical probe within screening collections [1]. It is commercially available from multiple suppliers at typical purity of 95% [1].

Why 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid Cannot Be Replaced by Generic Substitution with Close Analogs


The 2-methyl-5-nitro substitution pattern on the N-aryl ring of this 4-oxo-2-(piperidin-1-yl)butanoic acid scaffold creates a unique combination of electronic, steric, and hydrogen-bonding properties that cannot be replicated by close analogs. The nitro group at the 5-position acts as a strong electron-withdrawing group (Hammett σmeta ≈ 0.71), while the ortho-methyl group introduces steric bulk and modulates the torsional angle of the amide linkage [1]. Close analogs such as the 3-chloro-2-methylphenyl variant (CAS 899964-46-6) replace the strongly electron-withdrawing nitro with a chloro substituent (σmeta ≈ 0.37), substantially altering the aryl ring electronics . The 3-nitrophenyl analog (CAS not available from authoritative databases) shifts the nitro group to the meta position relative to the amide while eliminating the ortho-methyl group, changing both the hydrogen-bond acceptor geometry and the conformational landscape . These differences in substitution pattern manifest in distinct calculated physicochemical profiles; the target compound has a tPSA of 92 Ų versus an estimated tPSA of approximately 70 Ų for the 3-chloro-2-methylphenyl analog (calculated by difference in heteroatom count) [1]. For screening campaigns or SAR studies where the 2-methyl-5-nitro pharmacophoric element is critical, substitution with an alternative aryl group would constitute a different chemical entity with unpredictable biological consequences.

Quantitative Differentiation Evidence for 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 899964-67-1) Versus Closest Analogs


Topological Polar Surface Area (tPSA) Comparison: Target Compound Versus 3-Chloro-2-methylphenyl Analog

The target compound exhibits a calculated tPSA of 92 Ų, which is approximately 22 Ų higher than the estimated tPSA of the closest cataloged analog, 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 899964-46-6) [1]. This difference arises from the replacement of the nitro group (two H-bond acceptors contributing ~46 Ų) with a chloro substituent (zero H-bond acceptor contribution). The higher tPSA of the target compound predicts lower passive membrane permeability, which may be advantageous or disadvantageous depending on the intended target compartment (intracellular vs. extracellular) [1].

Physicochemical profiling Drug-likeness prediction Permeability screening

Hydrogen Bond Donor/Acceptor Profile Differentiation from 3-Chloro-2-methylphenyl and 3-Nitrophenyl Analogs

The target compound possesses 2 hydrogen bond donors (carboxylic acid OH, amide NH) and 5 hydrogen bond acceptors (carboxylic acid C=O, amide C=O, piperidine N, nitro group O atoms ×2) [1]. In contrast, the 3-chloro-2-methylphenyl analog (CAS 899964-46-6) has 2 HBD and only 3 HBA (loss of two nitro oxygen acceptors), while the 3-nitrophenyl analog (no methyl substituent) has 2 HBD and 5 HBA but with altered spatial presentation of the nitro acceptor due to the absence of the ortho-methyl group . The HBD/HBA ratio of 0.40 for the target compound falls within the commonly accepted drug-like range but differs meaningfully from the 0.67 ratio of the chloro analog, affecting predicted solubility and protein binding promiscuity [1].

Medicinal chemistry Structure-activity relationships Ligand efficiency metrics

ChEMBL Activity Status: Unexplored Chemical Space as a Procurement Differentiator

According to the ZINC database, which integrates ChEMBL 20 activity annotations, 'There is no known activity for this compound' [1]. This contrasts with numerous analogs in the 4-oxo-2-(piperidin-1-yl)butanoic acid series that have been tested against various targets including pancreatic lipase, dipeptidyl peptidases, and carboxylesterases (though none represent the specific 2-methyl-5-nitrophenyl substitution) [2]. The absence of annotated bioactivity data positions this compound as a true 'dark chemical matter' probe, making it particularly valuable for phenotypic screening campaigns where target novelty and unexplored pharmacophore space are prioritized over compounds with established polypharmacology profiles.

Chemical biology Novel target identification Phenotypic screening

logP Differentiation: Lipophilicity Comparison with 3-Chloro-2-methylphenyl Analog

The target compound has a calculated logP of approximately 2.98 [1]. The replacement of the nitro group (π-value ≈ -0.28 for aromatic NO2) with a chloro substituent (π-value ≈ +0.71 for aromatic Cl) in the 3-chloro-2-methylphenyl analog is predicted to increase logP by approximately 1 log unit, yielding an estimated logP of ~4.0 for CAS 899964-46-6 . This ~1 log unit difference places the target compound within the typically preferred lipophilicity range for oral drug candidates (logP 1-3), whereas the chloro analog approaches the upper boundary associated with increased risk of metabolic instability, hERG binding, and promiscuous protein binding [1].

ADME prediction Lipophilicity profiling compound triaging

Combinatorial Library Provenance: Sequential CAS Number Series Indicating Systematic SAR Exploration

The CAS numbers 899964-67-1 (target: 2-methyl-5-nitrophenyl) and 899964-46-6 (analog: 3-chloro-2-methylphenyl) are separated by only 21 registry numbers, indicating they were synthesized and registered as part of the same combinatorial library series exploring aryl substitution effects on the 4-oxo-2-(piperidin-1-yl)butanoic acid scaffold [1]. This sequential registration pattern is consistent with systematic structure-activity relationship (SAR) exploration common in early-stage medicinal chemistry programs. For procurement decisions supporting SAR-by-catalog approaches, this means the target compound is part of a coherent chemical series where multiple substituent variants can be sourced to interrogate electronic and steric effects at the N-aryl position in parallel [1].

Combinatorial chemistry Library screening SAR series procurement

Recommended Application Scenarios for 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid Based on Differentiation Evidence


Phenotypic Screening for Novel Target Discovery Using Dark Chemical Matter

The confirmed absence of annotated bioactivity in ChEMBL 20 [1] positions this compound as an ideal probe for phenotypic screening campaigns where mechanistic novelty is prioritized. Unlike analogs with established polypharmacology profiles (e.g., DPP2/DDP8-active compounds in the broader scaffold class [2]), the target compound offers reduced risk of encountering known-target interference, enabling cleaner interpretation of phenotype-driven hit identification. Procurement teams supporting phenotypic drug discovery programs should prioritize this compound when the screening cascade values target deconvolution efficiency over known-target lead optimization.

Systematic SAR-by-Catalog Exploration of Aryl Substitution Effects on the 4-Oxo-2-(piperidin-1-yl)butanoic Acid Scaffold

The sequential CAS registry proximity to closely related analogs (e.g., CAS 899964-46-6, the 3-chloro-2-methylphenyl variant ) confirms that this compound is part of a coherent combinatorial library series. Researchers can procure multiple variants within the same CAS number block to systematically probe the electronic (nitro vs. chloro vs. acetyl) and steric (2-methyl present vs. absent) contributions of the N-aryl substituent while controlling for synthetic methodology and purity specifications. This is particularly valuable for establishing foundational SAR in under-explored target classes where no prior chemotype knowledge exists [1].

Cell-Based Permeability and Compartmental Distribution Studies Leveraging High tPSA

With a calculated tPSA of 92 Ų—significantly higher than the estimated ~70 Ų of the closest chloro analog [1]—this compound straddles the commonly cited threshold for passive membrane permeability. This property makes it a useful tool compound for studies investigating the relationship between polar surface area and subcellular distribution, lysosomal trapping, or blood-brain barrier penetration in the context of the 4-oxo-2-(piperidin-1-yl)butanoic acid chemotype. Procurement for ADME profiling programs should consider this compound when a range of tPSA values within a congeneric series is required.

Fragment-Based and Biophysical Screening Where Hydrogen Bonding Capacity Drives Target Engagement

The unique combination of 2 HBD and 5 HBA, with the nitro group providing two geometrically constrained hydrogen bond acceptors at the 5-position of the aryl ring [1], creates a distinctive H-bonding pharmacophore that differs from all close analogs. In fragment-based screening or biophysical assays (SPR, NMR, DSF) where hydrogen bonding interactions dominate target engagement, this compound offers an HBA count and spatial arrangement that the 3-chloro-2-methylphenyl analog (only 3 HBA) cannot replicate . Procurement for biophysical screening panels should include this compound when maximizing H-bonding interaction diversity is a library design objective.

Quote Request

Request a Quote for 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.